6-ethoxy-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
CAS No.: 895639-98-2
Cat. No.: VC7515324
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 895639-98-2 |
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Molecular Formula | C22H26N2O4S |
Molecular Weight | 414.52 |
IUPAC Name | 6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Standard InChI | InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3 |
Standard InChI Key | GDRNLWXMPOWRCC-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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6-Ethoxy group: An ethoxy (–OCH2CH3) moiety at position 6 of the quinoline core, influencing electronic and steric properties .
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N,N-Diethylamine: A tertiary amine at position 4, contributing to basicity and potential hydrogen-bonding interactions .
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4-Methoxybenzenesulfonyl group: A sulfonamide-linked para-methoxybenzene ring at position 3, enhancing molecular rigidity and binding affinity .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis likely follows modular strategies observed in related quinoline derivatives:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.
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Sulfonylation at Position 3: Reaction with 4-methoxybenzenesulfonyl chloride under basic conditions .
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Introduction of N,N-Diethylamine: Nucleophilic substitution or Buchwald-Hartwig amination at position 4 .
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Ethoxy Group Installation: Alkylation of a 6-hydroxy precursor with ethyl bromide or Mitsunobu reaction .
Comparative Analysis with Analogues
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6-Methoxy vs. 6-Ethoxy: Ethoxy substitution increases lipophilicity (logP ~4.8 vs. 4.33 ), potentially enhancing membrane permeability but reducing aqueous solubility.
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6-Chloro vs. 6-Ethoxy: Chlorine’s electron-withdrawing nature (σp = 0.23) contrasts with ethoxy’s electron-donating effect (σp = -0.24), altering electronic distribution and binding interactions .
Physicochemical Properties
Lipophilicity and Solubility
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logP/logD: Estimated logP of ~4.8 suggests moderate lipophilicity, comparable to the chloro analog (logP 4.98 ).
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Aqueous Solubility: Predicted low solubility (logSw ≈ -4.5) due to high logP and aromatic stacking .
Stereoelectronic Effects
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Sulfonyl Group: The –SO2– linkage withdraws electron density, polarizing the quinoline core and facilitating π-π interactions with biological targets .
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Ethoxy Donor: The –OCH2CH3 group at position 6 donates electrons via resonance, potentially stabilizing charge-transfer complexes .
Challenges and Future Directions
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Synthetic Optimization: Improving yield in ethoxy installation steps (e.g., via Ullmann coupling) .
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ADMET Profiling: Addressing low solubility through prodrug strategies or formulation advancements.
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Target Identification: High-throughput screening to elucidate specific biological targets and mechanisms.
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